1-[3-(Benzylsulfonyl)-2-hydroxypropyl]-2-pyrrolidinone
Description
1-[3-(Benzylsulfonyl)-2-hydroxypropyl]-2-pyrrolidinone is a synthetic organic compound belonging to the 2-pyrrolidinone family, characterized by a benzylsulfonyl group and a hydroxypropyl substituent. Its molecular structure includes a 2-pyrrolidinone core (a five-membered lactam ring) modified at the 1-position by a 3-(benzylsulfonyl)-2-hydroxypropyl chain. This compound is referenced under multiple synonyms and identifiers, including CHEMBL1388249, AKOS005092365, and HMS2855D24 .
Properties
IUPAC Name |
1-(3-benzylsulfonyl-2-hydroxypropyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-13(9-15-8-4-7-14(15)17)11-20(18,19)10-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWRGULQACIHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Benzylsulfonyl)-2-hydroxypropyl]-2-pyrrolidinone typically involves the reaction of benzylsulfonyl chloride with 2-hydroxypropylamine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Hydrolysis Reactions
The 2-pyrrolidinone lactam ring is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Protonation of the lactam carbonyl facilitates nucleophilic attack by water, yielding a γ-aminobutyric acid derivative.
-
Basic Hydrolysis : Strong bases (e.g., NaOH) induce ring opening, forming a carboxylate salt .
The benzylsulfonyl group exhibits stability under mild hydrolysis but may degrade under prolonged exposure to strong acids or bases, releasing sulfonic acid derivatives .
Oxidation and Reduction
-
Oxidation of the Hydroxyl Group : The secondary alcohol (2-hydroxypropyl chain) can be oxidized to a ketone using agents like Jones reagent or pyridinium chlorochromate (PCC), forming a diketone intermediate .
-
Reduction of the Sulfonyl Group : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the sulfonyl (-SO₂-) group to a thioether (-S-), altering the compound’s polarity .
-
Lactam Reduction : LiAlH₄ reduces the 2-pyrrolidinone ring to pyrrolidine, though steric hindrance from the sulfonyl group may slow this reaction .
Nucleophilic Substitution
The benzylsulfonyl moiety acts as a potential leaving group in SN₂ reactions. For example:
| Reagent | Conditions | Product |
|---|---|---|
| Amines (e.g., NH₃) | Polar aprotic solvent | Substitution of sulfonyl group with -NH₂ |
| Thiols | Basic medium (e.g., K₂CO₃) | Formation of thioether derivatives |
The hydroxyl group can undergo substitution via Mitsunobu reactions (e.g., with DIAD/Ph₃P) to install ethers or esters .
Ring-Opening Reactions
The lactam ring participates in ring-opening polymerization or functionalization:
Scientific Research Applications
Organic Synthesis
1-[3-(Benzylsulfonyl)-2-hydroxypropyl]-2-pyrrolidinone serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, facilitating the development of new compounds with desired properties.
Biochemical Probes
The compound has been investigated for its potential role as a biochemical probe. Researchers have explored its interactions with enzymes and proteins, which can provide insights into enzyme activities and protein interactions crucial for understanding biological processes .
Therapeutic Properties
Research has indicated that this compound exhibits promising therapeutic properties:
- Anti-inflammatory Activity : Studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Anticancer Activity : Preliminary evaluations have shown that derivatives of this compound possess anticancer properties against various cancer cell lines, including HeLa and MCF-7 cells .
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and new materials. Its unique structure allows it to participate in various chemical reactions, enhancing the development of novel compounds .
Case Study 1: Anticancer Activity
A study focused on derivatives of this compound assessed their cytotoxic effects on human cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting potential use in cancer therapy .
Case Study 2: Enzyme Interaction
Research investigating the interaction of this compound with specific enzymes revealed that it could modulate enzyme activity through covalent bonding with nucleophilic residues in proteins. This mechanism highlights its potential as a therapeutic agent targeting specific biochemical pathways .
Mechanism of Action
The mechanism of action of 1-[3-(Benzylsulfonyl)-2-hydroxypropyl]-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The hydroxypropyl group may enhance the compound’s solubility and facilitate its cellular uptake .
Comparison with Similar Compounds
Key Comparisons:
Substituent Effects on Polarity and Solubility: The benzylsulfonyl group in the target compound introduces moderate lipophilicity compared to the phenylsulfonyl analog (), which lacks the CH₂ spacer, reducing its hydrophobic character . The dimethylaminopropyl substituent in 1-(3-dimethylaminopropyl)-2-pyrrolidinone () imparts basicity, likely enhancing water solubility at physiological pH compared to sulfonyl-containing analogs .
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-chlorophenylsulfonyl analog () features an electron-withdrawing chlorine atom, which may stabilize the sulfonyl group and alter reactivity in substitution or binding interactions compared to the benzylsulfonyl variant .
In contrast, the target compound’s benzylsulfonyl group may favor interactions with hydrophobic protein pockets.
Molecular Weight and Steric Effects :
- The target compound’s higher molecular weight (313.37 g/mol) compared to the phenylsulfonyl analog (283.34 g/mol) could influence membrane permeability and bioavailability .
Limitations and Knowledge Gaps
- Experimental Data: Direct pharmacological or physicochemical data for this compound are absent in the provided evidence. Comparisons rely on structural extrapolation.
- Commercial Availability : Supplier listings () lack CAS numbers and detailed specifications, complicating procurement and validation .
Biological Activity
1-[3-(Benzylsulfonyl)-2-hydroxypropyl]-2-pyrrolidinone, with the chemical formula C14H19NO4S and a molecular weight of 297.37 g/mol, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Name: this compound
- CAS Number: 285986-97-2
- Molecular Formula: C14H19NO4S
- Molecular Weight: 297.37 g/mol
- Purity: >90% .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including those similar to this compound. For instance, compounds with similar structural features have demonstrated significant activity against various bacterial strains. A comparative analysis showed that certain pyrrole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .
| Compound Type | Tested Strains | MIC (μg/mL) |
|---|---|---|
| Pyrrole Derivatives | Staphylococcus aureus | 3.12 - 12.5 |
| Pyrrole Derivatives | Escherichia coli | 3.12 - 12.5 |
The mechanism by which pyrrolidine derivatives exert their antimicrobial effects often involves the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways. The presence of the benzylsulfonyl group in the structure is believed to enhance lipophilicity, allowing better penetration through bacterial membranes .
Study on Structural Analogues
A study conducted on structural analogues of pyrrolidine compounds revealed that modifications in the side chains significantly influenced their biological activity. For example, compounds with hydrophilic substitutions showed improved solubility and bioavailability, leading to enhanced antibacterial efficacy . The study underscored the importance of molecular structure in determining pharmacological properties.
Teratogenicity Assessment
In a separate investigation focusing on related pyrrolidine compounds, researchers assessed the teratogenic potential in a mouse model. The study found no significant gross external malformations associated with high doses of some pyrrolidine derivatives, suggesting a favorable safety profile for certain applications . This highlights the importance of evaluating both efficacy and safety in drug development.
Q & A
Q. What are the recommended synthetic routes for 1-[3-(Benzylsulfonyl)-2-hydroxypropyl]-2-pyrrolidinone, and how can purity be optimized during synthesis?
Synthetic pathways typically involve multi-step organic reactions, such as sulfonylation of a hydroxypropyl intermediate followed by coupling with a pyrrolidinone derivative. Key steps include:
- Benzylsulfonyl group introduction : Use sulfonyl chlorides under anhydrous conditions with a base (e.g., triethylamine) to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent optimization via solubility tests) to achieve >95% purity .
- Purity validation : HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile impurities .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
Combine spectroscopic and chromatographic methods:
- NMR : and NMR to verify the benzylsulfonyl group (aromatic protons at δ 7.2–7.5 ppm) and hydroxypropyl chain (broad OH peak at δ 2.5–3.5 ppm) .
- IR spectroscopy : Confirm sulfonyl (S=O stretching at ~1150–1300 cm) and hydroxyl (O-H stretch at ~3200–3600 cm) groups .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] or [M+Na]) and rule out degradation products .
Q. What are the critical stability considerations for storing this compound?
- Degradation pathways : Hydrolysis of the sulfonyl group under acidic/basic conditions; oxidation of the hydroxyl group.
- Storage : Anhydrous environment (desiccator with silica gel), inert gas (argon) for long-term storage, and temperatures ≤ –20°C .
- Stability monitoring : Periodic TLC or HPLC analysis to detect decomposition .
Q. Which analytical techniques are most suitable for quantifying this compound in biological matrices?
- LC-MS/MS : Optimize ionization (ESI+ mode) and fragmentor voltage to enhance sensitivity for the benzylsulfonyl moiety .
- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to reduce matrix interference .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Hypothesis testing : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
- Dynamic effects : Assess temperature-dependent NMR to identify conformational changes (e.g., rotamers affecting peak splitting) .
- Controlled experiments : Synthesize derivatives (e.g., deuterated analogs) to isolate specific signal contributions .
Q. What experimental designs are optimal for studying the compound’s reactivity in catalytic systems?
- Between-subjects design : Test varying catalysts (e.g., Pd/C vs. Raney Ni) under identical conditions to isolate catalytic efficiency .
- Response Surface Methodology (RSM) : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via a central composite design .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .
Q. How can contradictions in biological activity data (e.g., inconsistent IC50_{50}50 values) be addressed?
- Meta-analysis : Systematically review assay conditions (e.g., cell line variability, incubation time) across studies .
- Dose-response refinement : Use a wider concentration range (e.g., 10 nM–100 μM) and replicate experiments (n ≥ 6) to improve statistical power .
- Off-target profiling : Employ kinome-wide screening to identify confounding interactions .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Molecular dynamics (MD) simulations : Model passive membrane permeability using lipid bilayer systems .
- QSAR models : Train datasets on sulfonamide-containing analogs to predict metabolic stability (CYP450 interactions) .
- Docking studies : Target the pyrrolidinone ring’s conformation flexibility in enzyme binding pockets (e.g., homology modeling for uncharacterized targets) .
Q. How can solvent effects on the compound’s reactivity be systematically investigated?
- Kamlet-Taft parameters : Corrate reaction rates with solvent polarity (π), hydrogen-bond donor/acceptor strength (α, β) .
- Green chemistry metrics : Compare traditional solvents (DMF, THF) with ionic liquids or supercritical CO for sustainability .
Methodological Guidance for Data Contradictions
- Reproducibility protocols : Document reagent lot numbers, equipment calibration dates, and environmental conditions (humidity, ambient light) .
- Negative controls : Include "no catalyst" and "no substrate" conditions to identify background interference .
- Cross-validation : Partner with independent labs to verify anomalous results (e.g., unexpected byproduct formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
